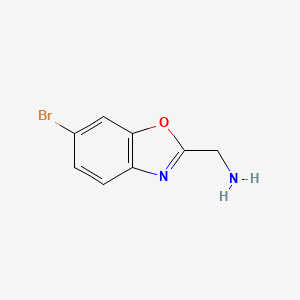

6-Bromobenzoxazole-2-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZNIRWKQALLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302422 | |

| Record name | 6-Bromo-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-49-7 | |

| Record name | 6-Bromo-2-benzoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromobenzoxazole 2 Methanamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds.

For 6-Bromobenzoxazole-2-methanamine, ¹H NMR spectroscopy would be expected to provide information on the chemical environment of each proton. This would include the chemical shifts (δ) of the aromatic protons on the benzoxazole (B165842) ring system and the protons of the aminomethyl group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal the connectivity of the protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. This would allow for the identification of the carbon atoms in the benzoxazole core, the aminomethyl side chain, and the carbon atom bearing the bromine substituent.

Expected Data Table for ¹H and ¹³C NMR of this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | Expected in the range of 7.0-8.0 | Expected in the range of 110-155 | d, dd | Typical for aromatic protons |

| -CH₂-NH₂ | Expected in the range of 3.5-4.5 | Expected in the range of 40-50 | s | N/A |

| -NH₂ | Expected to be a broad singlet | N/A | br s | N/A |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic environment of the nuclei.

Infrared and Raman Spectroscopic Analysis for Functional Group Elucidation

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands or scattering peaks for the following functional groups:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methylene (B1212753) group, observed around 2850-3100 cm⁻¹.

C=N stretching of the oxazole (B20620) ring, expected in the 1630-1680 cm⁻¹ region.

C=C stretching of the benzene (B151609) ring, typically seen as a series of bands between 1450 and 1600 cm⁻¹.

C-O-C stretching of the oxazole ring, which would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹.

C-Br stretching , which would be found at lower wavenumbers, typically below 700 cm⁻¹.

Expected Data Table for IR and Raman Spectroscopy of this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| N-H stretch | 3300-3500 | 3300-3500 | Primary Amine |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Aromatic Ring |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Methylene Group |

| C=N stretch | 1630-1680 | 1630-1680 | Oxazole Ring |

| C=C stretch | 1450-1600 | 1450-1600 | Benzene Ring |

| C-O-C stretch | 1000-1300 | 1000-1300 | Oxazole Ring |

| C-Br stretch | < 700 | < 700 | Bromoalkane |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₇BrN₂O), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Expected Data Table for HRMS of this compound:

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M]⁺ (for ⁷⁹Br) | Calculated value | To be determined | C₈H₇⁷⁹BrN₂O |

| [M]⁺ (for ⁸¹Br) | Calculated value | To be determined | C₈H₇⁸¹BrN₂O |

| [M+H]⁺ (for ⁷⁹Br) | Calculated value | To be determined | C₈H₈⁷⁹BrN₂O |

| [M+H]⁺ (for ⁸¹Br) | Calculated value | To be determined | C₈H₈⁸¹BrN₂O |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Providing definitive structural information about the molecule.

Intermolecular interactions: Revealing how the molecules are packed in the crystal lattice, including any hydrogen bonding involving the amine group.

Expected Data Table for X-ray Crystallography of this compound:

| Parameter | Value |

| Molecular Formula | C₈H₇BrN₂O |

| Formula Weight | Calculated value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Advanced Chromatographic Methods for Purity Assessment

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a synthesized compound.

For this compound, a reverse-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid). The purity would be determined by the percentage of the total peak area corresponding to the main compound.

Expected Data Table for HPLC Purity Assessment of this compound:

| Parameter | Condition |

| Column | e.g., C18, specific dimensions |

| Mobile Phase | e.g., Acetonitrile:Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis scan |

| Retention Time (t_R) | To be determined |

| Purity (%) | To be determined |

Computational and Theoretical Investigations of 6 Bromobenzoxazole 2 Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties of molecules. bohrium.com By solving approximations of the Schrödinger equation, DFT can determine the ground-state electronic structure of a molecule, offering a deep understanding of its stability, reactivity, and electronic characteristics.

For 6-Bromobenzoxazole-2-methanamine, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, a wealth of electronic data can be extracted. The distribution of electron density across the molecule can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this molecule, the nitrogen and oxygen atoms of the benzoxazole (B165842) ring and the amine group are expected to be nucleophilic sites, while the hydrogen atoms of the amine group and the regions around the bromine atom may exhibit electrophilic character.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. The analysis of these frontier orbitals helps in understanding the charge transfer interactions that can occur within the molecule. bohrium.com

Table 1: Predicted Quantum Chemical Parameters for this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar heterocyclic compounds.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy | -3450.12 Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions in different environments, such as in a solvent. nih.gov

For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds to explore its conformational landscape. The molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The simulation would reveal the accessible conformations of the molecule, particularly focusing on the rotation around the single bonds, such as the bond connecting the methanamine group to the benzoxazole ring.

The results of an MD simulation can be analyzed to determine the most stable and frequently occurring conformations, the dynamics of intramolecular hydrogen bonds, and the interaction of the molecule with the surrounding solvent molecules. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.

Table 2: Predicted Conformational Preferences of this compound from MD Simulations (Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular dynamics study.)

| Rotatable Bond | Major Conformer (Dihedral Angle Range) | Population (%) | Minor Conformer (Dihedral Angle Range) | Population (%) |

|---|---|---|---|---|

| C(oxazole)-C(methanamine) | -170° to -190° | 65% | 50° to 70° | 30% |

Structure-Activity Relationship (SAR) Studies on Bromobenzoxazole Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can develop hypotheses about the key structural features required for a desired biological effect.

Table 3: Illustrative Structure-Activity Relationship Trends for this compound Analogs (Note: The following SAR trends are hypothetical and based on general principles observed in related heterocyclic compounds.)

| Position of Modification | Type of Substitution | Predicted Impact on a Hypothetical Biological Activity | Rationale |

|---|---|---|---|

| 6-position (Br) | Replacement with -Cl | Likely similar or slightly reduced activity | Chlorine is smaller and less polarizable than bromine. |

| 6-position (Br) | Replacement with -OCH₃ | Potentially increased activity | The methoxy (B1213986) group can act as a hydrogen bond acceptor and alter electronic distribution. |

| 2-methanamine | N-methylation (-NHCH₃) | May increase or decrease activity | Alters hydrogen bonding potential and introduces steric bulk. |

Molecular Docking Studies for Ligand-Target Interaction Prediction (in research models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding affinity and interaction patterns of potential drug candidates. nih.gov

In the absence of a known biological target for this compound, a hypothetical docking study could be performed against a relevant protein family where benzoxazole derivatives have shown activity, such as protein kinases or DNA gyrase. researchgate.netnih.gov The process would involve preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand would then be placed into the active site of the protein, and a scoring function would be used to estimate the binding energy, with more negative scores typically indicating a more favorable interaction.

The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds between the amine or oxazole (B20620) nitrogen/oxygen and protein residues, hydrophobic interactions of the benzoxazole ring, and potential halogen bonding involving the bromine atom.

Table 4: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target (Note: This data is for illustrative purposes only.)

| Parameter | Predicted Value/Description |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Amine group with Asp145 backbone; Oxazole nitrogen with Lys72 side chain. |

| Hydrophobic Interactions | Benzene (B151609) ring with a hydrophobic pocket formed by Leu25, Val55, and Ile130. |

Prediction of Spectroscopic Parameters via Computational Modeling

Computational chemistry provides powerful tools for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. dtic.mil These predictions can aid in the structural elucidation of newly synthesized compounds and can help to interpret experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.gov The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then often scaled or referenced against a known standard to improve accuracy. The predicted spectrum would show characteristic signals for the aromatic protons on the benzene ring, the methylene (B1212753) protons of the methanamine group, and the amine protons.

Similarly, the vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. esisresearch.org This predicted spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups, such as the N-H and C-H stretches, the C=N and C-O stretches of the oxazole ring, and the vibrations of the benzene ring.

Table 5: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on general spectral regions for the given functional groups.)

| Spectroscopic Data | Predicted Chemical Shifts / Frequencies | Corresponding Functional Group / Protons |

|---|---|---|

| ¹H NMR (ppm) | 7.2 - 7.8 | Aromatic protons (H4, H5, H7) |

| ¹H NMR (ppm) | 4.1 | Methylene protons (-CH₂-) |

| ¹H NMR (ppm) | 2.5 (broad) | Amine protons (-NH₂) |

| ¹³C NMR (ppm) | 165 | C2 (oxazole) |

| ¹³C NMR (ppm) | 110 - 150 | Aromatic and oxazole carbons |

| ¹³C NMR (ppm) | 45 | Methylene carbon (-CH₂-) |

| IR (cm⁻¹) | 3300 - 3400 | N-H stretching |

| IR (cm⁻¹) | 3000 - 3100 | Aromatic C-H stretching |

| IR (cm⁻¹) | 1640 | C=N stretching |

Chemical Reactivity and Derivatization Studies of 6 Bromobenzoxazole 2 Methanamine

Substitution Reactions at the C-6 Bromo Position

The bromine atom at the C-6 position of the benzoxazole (B165842) ring is a key functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

The C-Br bond at the electron-rich benzoxazole core is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for creating biaryl systems. While specific studies on 6-Bromobenzoxazole-2-methanamine are not extensively documented, the reactivity of the closely related analog, 2-amino-6-bromobenzothiazole (B93375), provides a strong predictive model for its behavior. For instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids and esters proceeds smoothly to yield the corresponding 6-aryl derivatives. nih.govresearchgate.net These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, along with a base and an appropriate solvent. nih.govlibretexts.org The reaction is tolerant of the free amino group on the heterocyclic core, making protection unnecessary. nih.gov Given the electronic similarities between the benzoxazole and benzothiazole (B30560) ring systems, analogous outcomes are expected for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 6-Bromobenzothiazole Analog

| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85% | nih.gov |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 82% | nih.gov |

| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | High | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.netresearchgate.net This methodology allows for the introduction of alkynyl moieties, which are versatile intermediates for further synthetic transformations. researchgate.net While direct examples for this compound are scarce, the general applicability of the Sonogashira reaction to a wide array of aryl and heteroaryl bromides suggests its feasibility. organic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the C-6 bromine with various nucleophiles. The success of this reaction typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.commasterorganicchemistry.comyoutube.com

In this compound, the benzoxazole ring system itself is electron-withdrawing. However, its activating effect is considerably weaker than that of a nitro group. Therefore, SNAr reactions at the C-6 position would likely require harsh conditions (high temperatures and strongly basic nucleophiles) and may proceed with only moderate success compared to more activated systems. lumenlearning.comnih.gov The reaction is generally favored by electron-withdrawing substituents and disfavored by electron-donating ones. libretexts.org

Reactions Involving the 2-Methanamine Group

The primary amine of the 2-methanamine substituent is a versatile nucleophilic center, readily participating in a variety of functionalization, condensation, and cyclization reactions.

Acylation: The primary amine can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often straightforward and high-yielding. For example, the related 2-amino-6-bromobenzothiazole is readily converted to N-(6-bromobenzo[d]thiazol-2-yl)acetamide in excellent yield through treatment with acetic anhydride. nih.govnih.gov A similar transformation is expected for this compound, providing a route to modify the compound's properties by introducing various acyl groups.

Alkylation: Alkylation of the primary amine can lead to secondary and tertiary amines, though controlling the degree of alkylation can be challenging and may result in polyalkylation.

Schiff Base Formation: The primary amine undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed. The formation of the C=N double bond provides a platform for creating diverse molecular structures and serves as an intermediate for further reactions, such as reduction to a stable secondary amine or participation in cyclization reactions.

The 2-methanamine group is a key participant in condensation reactions that can lead to the formation of new heterocyclic rings. When reacted with 1,2- or 1,3-dicarbonyl compounds, or their equivalents, the amine can act as a dinucleophile, leading to complex fused-ring systems. For example, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and an isocyanide can lead to the formation of imidazo[2,1-b] nih.govrsc.orgbenzothiazoles. nih.gov Such strategies, where the aminomethyl group initiates a cyclization cascade, represent a powerful tool for building molecular complexity from the this compound core. nih.govnih.govnih.gov

Ring-Opening and Rearrangement Studies

The benzoxazole ring, while generally stable, can undergo ring-opening under specific conditions. Studies on related systems show that benzoxazoles can be opened by reaction with nucleophiles like secondary amines, often facilitated by a catalyst, to form 2-(acylamino)phenyl intermediates. rsc.org This strategy can unmask new functional groups for further synthetic elaboration. rsc.org

Rearrangement reactions, such as the Smiles rearrangement, are also a possibility for suitably substituted benzoxazole derivatives. This intramolecular nucleophilic aromatic substitution typically involves a nucleophilic atom in a side chain attacking the benzoxazole ring, leading to a structural reorganization. nih.govscilit.com For this compound, a derivative with a nucleophilic atom appropriately positioned on the amine could potentially undergo such a rearrangement, offering a pathway to novel isomeric structures.

Heterogeneous and Homogeneous Catalysis Applications in Derivative Synthesis

The strategic functionalization of the this compound scaffold is heavily reliant on catalytic methodologies. Both heterogeneous and homogeneous catalysis play pivotal roles in the synthesis of its derivatives, enabling the modification of both the bromo-substituted aromatic ring and the primary amine of the methanamine group. These catalytic approaches are crucial for developing new chemical entities with potential applications in various fields of chemical research.

The derivatization of this compound primarily targets two reactive sites: the carbon-bromine bond at the 6-position and the nitrogen atom of the 2-methanamine moiety. Catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental for modifications at the 6-position. Concurrently, the primary amine offers a site for a variety of catalytic transformations, including N-alkylation and N-arylation.

Homogeneous Catalysis in Derivative Synthesis

Homogeneous catalysis is a cornerstone for the synthesis of derivatives of this compound, offering mild reaction conditions and high functional group tolerance. Palladium- and copper-based catalytic systems are particularly prominent.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation at the 6-position of the benzoxazole ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups by reacting the bromo-substituted core with various organoboron reagents. rsc.orgnih.govlibretexts.org Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a diverse set of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in creating libraries of N-aryl derivatives. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

The following table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura couplings of aryl bromides, which are applicable to the derivatization of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 77-82 | nih.gov |

| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Not specified | mdpi.com |

Copper-catalyzed reactions also present a viable and more economical alternative for derivatization. Copper catalysts can promote the direct arylation of benzoxazoles and are effective in C-N cross-coupling reactions. nih.govnih.gov For example, copper-catalyzed Ullmann-type reactions can be employed to form C-N bonds, providing an alternative to palladium-based methods.

The derivatization of the 2-methanamine group can also be achieved through homogeneous catalysis. For instance, photocatalytic methods can be used for the α-functionalization of amines under mild conditions, allowing for the introduction of various substituents. nih.gov

Heterogeneous Catalysis in Derivative Synthesis

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, which is beneficial for sustainable chemical processes. While specific examples for the derivatization of this compound are not extensively documented, analogous transformations on similar structures highlight the potential of this approach.

For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for various coupling reactions. The synthesis of 2-amino-6-arylbenzothiazoles, a structurally related class of compounds, has been successfully achieved via Suzuki cross-coupling reactions using a heterogeneous palladium catalyst. nih.gov This suggests that a similar strategy could be effectively applied to this compound.

Furthermore, the amine functionality of the molecule can be used to anchor it to a solid support, creating a heterogeneous catalyst itself. This has been demonstrated with amine-functionalized metal-organic cages, which have been immobilized in microfluidic reactors for continuous flow catalysis. nih.gov This approach opens up the possibility of using derivatives of this compound in the development of novel catalytic systems.

The following table outlines a heterogeneous catalytic system used for the Suzuki cross-coupling of a related bromo-substituted aminobenzothiazole, indicating the potential for similar applications with this compound.

Table 2: Heterogeneous Catalysis in Suzuki Cross-Coupling of 2-amino-6-bromobenzothiazole

| Catalyst | Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-methylphenyl boronic acid | DMF | 31 | Not specified | nih.gov |

Role of 6 Bromobenzoxazole 2 Methanamine As a Synthetic Intermediate and Chemical Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of the primary amine group and the potential for functionalization of the brominated aromatic ring make 6-Bromobenzoxazole-2-methanamine an excellent starting material for the synthesis of a wide array of novel heterocyclic systems. The aminomethyl group can readily participate in various condensation and cyclization reactions to form new rings, while the bromo substituent offers a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

For instance, the primary amine can react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings such as pyrimidines, imidazoles, or diazepines fused to or substituted with the benzoxazole (B165842) core. The specific reaction conditions and the nature of the dicarbonyl partner can be tailored to achieve the desired heterocyclic system.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

| β-Dicarbonyl Compounds | Substituted Pyrimidines |

| α-Dicarbonyl Compounds | Substituted Imidazoles |

| α,β-Unsaturated Carbonyls | Substituted Dihydropyridines |

Furthermore, the bromine atom on the benzoxazole ring can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the attachment of various aryl, alkyl, or alkynyl groups, leading to the synthesis of highly functionalized and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Application in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its primary amine functionality, is an ideal candidate for participation in various MCRs.

One notable example is its potential application in the Biginelli reaction. The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. By replacing urea with this compound, novel dihydropyrimidine derivatives bearing the 6-bromobenzoxazole moiety can be synthesized in a one-pot fashion. These products combine the structural features of both the benzoxazole and dihydropyrimidine scaffolds, which are known to possess a wide range of biological activities.

Similarly, this compound can be employed in the Hantzsch pyridine synthesis. In this MCR, an aldehyde, two equivalents of a β-ketoester, and an ammonia source react to form dihydropyridines. Utilizing this compound as the nitrogen source would lead to the formation of N-substituted dihydropyridines, incorporating the benzoxazole framework directly into the newly formed heterocyclic ring.

Utilization in Scaffold Diversity Generation for Research Libraries

The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and chemical biology. This compound serves as an excellent building block for diversity-oriented synthesis (DOS) strategies, enabling the rapid construction of a wide range of structurally distinct molecules.

The dual functionality of the molecule—the reactive amine and the modifiable bromo group—allows for a divergent synthetic approach. Starting from this single precursor, a multitude of derivatives can be generated by systematically varying the reaction partners at both reactive sites. For example, a library of amides can be created by reacting the amine with a diverse set of carboxylic acids. Subsequently, the bromo group on each of these amides can be subjected to various cross-coupling reactions with a range of boronic acids or other coupling partners. This combinatorial approach can quickly generate a large and diverse library of compounds for high-throughput screening.

Table 2: Combinatorial Library Synthesis from this compound

| Reaction at Amine Group | Reaction at Bromo Group | Resulting Compound Class |

| Acylation with various R-COCl | Suzuki coupling with Ar-B(OH)2 | N-Acyl, 6-Aryl-benzoxazole-2-methanamines |

| Reductive amination with R-CHO | Heck coupling with R'-CH=CH2 | N-Alkyl, 6-Alkenyl-benzoxazole-2-methanamines |

| Sulfonylation with R-SO2Cl | Sonogashira coupling with R''-C≡CH | N-Sulfonyl, 6-Alkynyl-benzoxazole-2-methanamines |

This strategy allows for the exploration of a vast chemical space around the benzoxazole core, increasing the probability of identifying molecules with desired biological activities or material properties.

Strategic Integration into Complex Molecular Architectures

Beyond its use in generating libraries of relatively small molecules, this compound can be strategically integrated as a key fragment in the synthesis of more complex molecular architectures, including natural products and their analogues. The benzoxazole motif is a common feature in many biologically active natural products, and this building block provides a convenient entry point for their synthesis.

The methanamine handle can be used to connect the benzoxazole unit to other parts of a complex molecule through the formation of amide, amine, or other linkages. The bromo substituent provides a latent site for further elaboration late in a synthetic sequence, offering flexibility in the introduction of key functional groups. This late-stage functionalization is a powerful strategy in the total synthesis of complex molecules, as it allows for the rapid preparation of analogues for structure-activity relationship studies.

In Vitro Biological Activity and Mechanistic Research on 6 Bromobenzoxazole 2 Methanamine and Its Analogs Non Clinical Focus

Antimicrobial Activity Studies (e.g., antibacterial, antifungal)

Benzoxazole (B165842) derivatives have been extensively investigated for their potential as antimicrobial agents against a broad spectrum of pathogens. researchgate.net The structural similarity of the benzoxazole moiety to biomolecules like adenine and guanine may contribute to their ability to interact with biological systems. researchgate.net

In Vitro Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Numerous studies have demonstrated the in vitro antibacterial activity of benzoxazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-substituted benzoxazole derivatives showed potent antibacterial activities, particularly against Escherichia coli. nih.gov Another study on newly synthesized benzoxazole analogues reported significant antimicrobial activity against various bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to the standard drug ofloxacin.

The following table summarizes the in vitro antibacterial activity of selected benzoxazole analogs from various studies.

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Substituted Benzoxazole Derivative | Escherichia coli | 25 | nih.gov |

| Benzoxazole Analog 1 | Staphylococcus aureus | 12.5 | nih.gov |

| Benzoxazole Analog 10 | Pseudomonas aeruginosa | 25 | nih.gov |

| Benzoxazole Analog 13 | Bacillus subtilis | 12.5 | nih.gov |

In Vitro Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of benzoxazole derivatives has also been a subject of significant research. Studies have shown that these compounds can be effective against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govnih.gov For example, certain 2-substituted benzoxazole derivatives have demonstrated moderate antifungal activity. nih.gov A series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including 5-bromo analogs, were screened against Candida strains and showed notable anti-Candida activity. nih.gov

The table below presents the in vitro antifungal activity of representative benzoxazole analogs.

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Substituted Benzoxazole Derivative | Candida albicans | 50 | nih.gov |

| 2-Substituted Benzoxazole Derivative | Aspergillus clavatus | 50 | nih.gov |

| Benzoxazole Analog 1 | Aspergillus niger | 25 | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans SC5314 | 16 | nih.gov |

Exploration of Antimicrobial Mechanisms (e.g., membrane disruption, enzyme inhibition)

Research into the antimicrobial mechanisms of benzoxazole derivatives suggests several modes of action. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. benthamdirect.com Molecular docking studies have supported this hypothesis, indicating that these compounds can bind to the active site of DNA gyrase. nih.govbenthamdirect.com Another suggested mechanism is the inhibition of nucleic acid synthesis, stemming from the structural analogy of the benzoxazole ring system to purine bases like adenine and guanine. nih.gov Some derivatives are also believed to exert their antifungal effects by perturbing the total sterol content in the fungal cell membrane and affecting mitochondrial respiration. nih.gov

In Vitro Antiproliferative Activity against Isolated Cell Lines

Benzoxazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. mdpi.com Their anticancer effects are often attributed to their ability to induce apoptosis and interfere with key cellular processes. nih.gov

Cellular Viability and Growth Inhibition Assays

The cytotoxic effects of benzoxazole analogs have been evaluated against a range of human cancer cell lines. For example, a series of benzoxazole derivatives were tested for their in vitro antiproliferative activities against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing potent activity. Another study reported the antiproliferative effects of phenylacetamide derivatives containing a benzothiazole (B30560) nucleus (a related heterocyclic system) in paraganglioma and pancreatic cancer cells. mdpi.com

The following table provides a summary of the in vitro antiproliferative activity of selected benzoxazole analogs.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivative 14o | MCF-7 (Breast) | 3.22 | tandfonline.com |

| Benzoxazole Derivative 14l | HepG2 (Liver) | 4.61 | tandfonline.com |

| Benzoxazole-Benzamide Conjugate 1 | HCT-116 (Colon) | 0.08 | tandfonline.com |

| Benzoxazole-Benzamide Conjugate 11 | MCF-7 (Breast) | 0.15 | tandfonline.com |

Investigation of Apoptosis Induction Pathways

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Several studies have demonstrated that benzoxazole derivatives can trigger apoptosis in cancer cells. For instance, one benzoxazole derivative was found to arrest HepG2 cell growth at the Pre-G1 phase and induce apoptosis, which was associated with a significant increase in caspase-3 levels. tandfonline.com Other research has shown that certain benzoxazole derivatives induce apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. tandfonline.com The induction of apoptosis can be confirmed through methods like Annexin-V/propidium iodide (PI) staining and flow cytometry. tandfonline.comesisresearch.org

Cell Cycle Modulation Studies

Certain benzoxazole and benzothiazole derivatives have demonstrated the ability to modulate the cell cycle in various cancer cell lines, often leading to cell cycle arrest and apoptosis.

One study on a benzoxazole derivative, K313, showed that it induced moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. mdpi.comnih.gov This was associated with a downregulation of the p-p70S6K protein, which is crucial for cell survival and progression through the cell cycle. mdpi.comnih.gov

Other research on novel benzoxazole-benzamide conjugates, specifically compounds identified as 1 and 11, demonstrated an induction of cell cycle arrest at the G2/M phase in both HCT-116 and MCF-7 cancer cell lines. nih.gov This was accompanied by an increase in the pre-G1 cell population, indicative of apoptosis. nih.gov Similarly, a separate study found that certain benzoxazole derivatives could arrest the HepG2 cell growth at the Pre-G1 and G1 phases. tandfonline.comtandfonline.com

Furthermore, some benzothiazole-piperazine derivatives have been shown to cause cell cycle arrest at the subG1 phase, leading to apoptosis. tandfonline.comscispace.com A different benzothiazole derivative, SKLB316, was reported to induce G2/M cell cycle arrest in colorectal and pancreatic cancer cells. researchgate.net This was achieved by decreasing the activity of the cdc2/cyclin B1 complex and the levels of cyclin E and A2. researchgate.net Another benzothiazole derivative, designated 5g, also induced potent G2/M arrest in cancer cells, which was linked to the generation of reactive oxygen species and subsequent DNA double-strand breaks. researchgate.net

Table 1: Cell Cycle Modulation by Benzoxazole and Benzothiazole Analogs

| Compound Class | Specific Analog(s) | Cell Line(s) | Effect on Cell Cycle |

|---|---|---|---|

| Benzoxazole | K313 | Nalm-6, Daudi | G0/G1 arrest mdpi.comnih.gov |

| Benzoxazole-Benzamide | 1 and 11 | HCT-116, MCF-7 | G2/M arrest nih.gov |

| Benzoxazole | Not specified | HepG2 | Pre-G1 and G1 arrest tandfonline.comtandfonline.com |

| Benzothiazole-Piperazine | 1d | HUH-7, MCF-7, HCT-116 | SubG1 arrest tandfonline.comscispace.com |

| Benzothiazole | SKLB316 | HCT116, CFPAC-1 | G2/M arrest researchgate.net |

| Benzothiazole | 5g | Cancer cell lines | G2/M arrest researchgate.net |

Enzyme Inhibition and Receptor Binding Studies (in research models)

Benzoxazole and benzothiazole derivatives have been investigated for their inhibitory activity against microbial enzymes, particularly DNA gyrase and topoisomerases, which are essential for bacterial DNA replication.

Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase. nih.govresearchgate.net Computational analysis has indicated that for benzoxazole derivatives to effectively inhibit DNA gyrase, certain pharmacophore features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobicity are beneficial. benthamdirect.com

Research on a series of benzothiazole-based compounds demonstrated potent inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. acs.org For example, one analog, compound 14, showed superior enzymatic activity against all four tested enzymes (E. coli DNA gyrase, E. coli topoisomerase IV, S. aureus DNA gyrase, and S. aureus topoisomerase IV) compared to the known inhibitor novobiocin. acs.org Another optimized benzothiazole analog exhibited an IC50 of 75 nM against E. coli topoisomerase IV. acs.org

Additionally, some 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase I and II. nih.govtandfonline.comesisresearch.orgresearchgate.net For instance, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were significant inhibitors of eukaryotic DNA topoisomerase II, with IC50 values of 22.3 µM and 17.4 µM, respectively. tandfonline.comesisresearch.orgresearchgate.net Another analog, 2-(4'-bromophenyl)-6-nitrobenzoxazole, was the most effective topoisomerase II inhibitor in a different study, with an IC50 value of 71 µM. benthamdirect.com

Table 2: Inhibition of Microbial and Eukaryotic Enzymes by Benzoxazole and Benzothiazole Analogs

| Compound Class | Specific Analog | Target Enzyme | IC50 Value |

|---|---|---|---|

| Benzothiazole | Analog of compound 14 | E. coli topoisomerase IV | 75 nM acs.org |

| Benzoxazole | 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA topoisomerase II | 22.3 µM tandfonline.comesisresearch.orgresearchgate.net |

| Benzoxazole | 2-(p-nitrobenzyl)benzoxazole | Eukaryotic DNA topoisomerase II | 17.4 µM tandfonline.comesisresearch.orgresearchgate.net |

| Benzoxazole | 2-(4'-bromophenyl)-6-nitrobenzoxazole | Human Topoisomerase IIα | 71 µM benthamdirect.com |

| Benzoxazole | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Human Topoisomerase I | 104 µM benthamdirect.com |

In addition to enzyme inhibition, benzoxazole derivatives have been found to modulate other protein targets. A series of 2-arylbenzoxazoles were identified as potential antagonists for the adenosine A2A receptor, with one compound showing an affinity (Ki) of 1 µM. nih.gov Another study identified a new class of 2-substituted benzoxazole carboxamides as potent functional antagonists of the human 5-HT3A receptor, with nanomolar in vitro activity. drugbank.com Furthermore, certain benzoxazole derivatives have been synthesized and evaluated as melatoninergic ligands, with some compounds identified as melatonin receptor agonists. nih.gov

Antiparasitic Activity in Research Models (e.g., Leishmania braziliensis, Plasmodium falciparum)

Benzoxazole and benzothiazole analogs have demonstrated promising antiparasitic activity in various in vitro research models.

A study on benzoxazinoid analogs showed activity against Leishmania (Viannia) braziliensis and Leishmania (Leishmania) infantum promastigotes, with IC50 values ranging from 92 to 238 µg/mL for L. braziliensis. nih.gov In another study, a series of benzothiazole derivatives were screened for in vitro antileishmanial activity, with IC50 values ranging from 18.32 to 81.89 µM. researchgate.net The most active compound in this series had an IC50 of 18.32 µM. researchgate.net A benzothiazole derivative, N-(benzo[d]thiazol-2-yl) cyclohexane carboxamide (TJL068), exhibited potent leishmanicidal activity against L. infantum amastigotes with an effective concentration (EC50) of 5.5 µM. parasito2025.com

With regard to antiplasmodial activity, 2-substituted 6-nitro- and 6-amino-benzothiazoles have been tested against Plasmodium falciparum. cambridge.org Two derivatives, A12 and C7, showed specific antimalarial properties, with one being more active on mature schizonts and the other on young schizont forms. cambridge.org A nitrobenzoxadiazole derivative, NBDHEX, was identified as a selective inhibitor of P. falciparum gametocytes, which are the transmissible stages of the parasite. mdpi.com Additionally, certain benzoxazole derivatives have been investigated for the treatment of malaria caused by P. falciparum and P. vivax. google.com

Table 3: Antiparasitic Activity of Benzoxazole and Benzothiazole Analogs

| Compound Class | Specific Analog(s) | Parasite Species | Activity Metric | Value |

|---|---|---|---|---|

| Benzoxazinoid | Various analogs | Leishmania (V.) braziliensis | IC50 | 92 - 238 µg/mL nih.gov |

| Benzothiazole | Compound 2 | Leishmania species | IC50 | 18.32 µM researchgate.net |

| Benzothiazole | TJL068 | Leishmania infantum | EC50 | 5.5 µM parasito2025.com |

| Benzothiazole | A12 and C7 | Plasmodium falciparum | - | Active on schizonts cambridge.org |

| Nitrobenzoxadiazole | NBDHEX | Plasmodium falciparum | - | Selective inhibitor of gametocytes mdpi.com |

Mechanistic Investigations of Biological Interactions at the Molecular Level

The biological activities of benzoxazole and benzothiazole derivatives are underpinned by their interactions at the molecular level. As previously mentioned, the inhibition of essential enzymes like DNA gyrase and topoisomerases is a key mechanism for their antimicrobial effects. nih.govresearchgate.netbenthamdirect.com

In the context of their anticancer properties, the induction of apoptosis is a frequently observed mechanism. For instance, the benzoxazole derivative K313 was found to mediate apoptosis accompanied by the activation of caspase-9 and caspase-3, and a significant decrease in mitochondrial membrane potential. nih.gov Similarly, certain benzothiazole derivatives were also found to decrease mitochondrial membrane potential and induce apoptosis. researchgate.net The benzothiazole derivative 5g was shown to elevate levels of reactive oxygen species, leading to DNA double-strand breaks and subsequent apoptosis. researchgate.net

The antiparasitic action of some of these compounds also involves specific molecular interactions. The leishmanicidal efficacy of the benzothiazole derivative TJL068 appears to be mediated through its binding to the L. braziliensis heat shock protein 83 (LbHsp83). parasito2025.com For their antimalarial activity, some benzothiazoles have been shown to be active on the mitochondrial membrane potential of the parasite. cambridge.org

Future Research Directions and Emerging Avenues for 6 Bromobenzoxazole 2 Methanamine

Development of Advanced Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives, including 6-Bromobenzoxazole-2-methanamine, is undergoing a green revolution. Traditional synthetic methods often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future research will prioritize the development of advanced, sustainable synthetic methodologies that are both economically and environmentally viable. jetir.orgrsc.org

Key areas of focus will include:

Green Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Researchers are exploring novel catalysts such as samarium triflate, iron-based catalysts, and copper(II) ferrite (B1171679) nanoparticles to promote the synthesis of benzoxazoles in a more sustainable manner. organic-chemistry.org The use of heterogeneous catalysts, like copper(II) oxide nanoparticles, is also promising as they can be easily recovered and recycled. organic-chemistry.org

Alternative Solvents: Moving away from volatile organic solvents is crucial. Aqueous medium and solvent-free conditions are being investigated to reduce the environmental impact of synthesis. organic-chemistry.orgnih.gov Water-promoted tandem reactions have shown significant rate acceleration and efficiency in the synthesis of 2-aminobenzoxazoles. rsc.org

Energy-Efficient Techniques: Techniques like sonication and microwave irradiation are being explored to accelerate reaction rates and improve yields under milder conditions. researchgate.netnih.govbohrium.com For instance, solvent-free sonication has been shown to be more efficient and safer than conventional heating for the synthesis of some benzoxazoles. bohrium.com

| Sustainable Method | Catalyst/Conditions | Advantages | Reference |

| Sonication | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles | Solvent-free, faster reaction, high yields, recyclable catalyst | nih.govbohrium.com |

| Aqueous Synthesis | Samarium triflate | Reusable catalyst, mild conditions | organic-chemistry.org |

| Microwave Irradiation | CuCl and CuCl2 | Accelerated reaction, reduced use of additives | researchgate.net |

| Grinding | Solvent-free | Environmentally friendly | bohrium.com |

Exploration of Novel Reactivity Patterns and Transformations

The chemical reactivity of this compound offers a fertile ground for exploration. The presence of the bromine atom and the aminomethyl group on the benzoxazole scaffold opens up possibilities for a wide range of chemical transformations.

Future research in this area will likely focus on:

Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents, leading to a diverse library of novel benzoxazole derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzoxazole ring is a highly atom-economical approach to creating new molecules. nih.gov Research into selective C-H activation and subsequent functionalization will be a significant area of interest.

Transformations of the Aminomethyl Group: The primary amine of the 2-methanamine moiety can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation, providing access to a broad spectrum of functionalized compounds. figshare.com

Heterodienic Behavior: Inspired by studies on nitro-activated benzofuroxans, researchers may investigate if the benzoxazole ring of this compound can exhibit heterodienic reactivity in Diels-Alder type reactions, opening up new synthetic pathways. researchgate.net The presence of the bromine atom could influence the electrophilicity of the ring system. researchgate.net

Integration into Chemoinformatic and Cheminformatic Databases for Predictive Modeling

The integration of this compound and its derivatives into chemoinformatic and cheminformatic databases is crucial for accelerating drug discovery and materials science research. These databases, coupled with predictive modeling techniques, can help in forecasting the properties and activities of novel compounds.

Future efforts will likely involve:

Database Population: Systematically synthesizing and characterizing a library of this compound derivatives and populating public and private databases with their structural and experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of these benzoxazole derivatives with their biological activities. figshare.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Pharmacophore Modeling: Generating pharmacophore models to identify the key chemical features responsible for the biological activity of benzoxazole derivatives. nih.govbenthamdirect.com This can guide the design of new molecules with enhanced potency and selectivity. benthamdirect.com

ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. benthamdirect.comeurekaselect.com

Design of Next-Generation Molecular Probes and Research Reagents

The inherent fluorescence of the benzoxazole scaffold makes it an attractive platform for the design of molecular probes and research reagents. jetir.org this compound can serve as a versatile building block for creating sophisticated tools for biological and chemical research.

Future research in this domain will focus on:

Fluorescent Probes for Metal Cations: Modifying the this compound structure to create selective fluorescent probes for detecting specific metal cations. The design of such probes often relies on the principle of photoinduced electron transfer (PET). acs.org

pH Sensors: Developing benzoxazole-based fluorescent probes that are sensitive to changes in pH, which could be valuable for studying cellular processes. acs.org

Enzyme Activity Probes: Designing probes that can detect the activity of specific enzymes. nih.gov This often involves incorporating a recognition site for the enzyme that, upon cleavage, triggers a change in the fluorescence signal.

Dual-Output Probes: Creating advanced probes that provide a dual output, such as both fluorescence and a UV-vis signal, for more robust detection. nih.gov The bromine atom could also be exploited for the development of probes for photoacoustic imaging.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems (non-human, in vitro)

To fully harness the potential of this compound and its derivatives, a deep understanding of their interactions with biological macromolecules at the molecular level is essential. In vitro studies using non-human systems will be crucial for elucidating these mechanisms.

Future research will concentrate on:

Target Identification and Validation: Identifying the specific biological targets of active benzoxazole derivatives. This can be achieved through techniques such as activity-based protein profiling and global proteomics. nih.gov

Molecular Docking and Simulation: Using computational methods like molecular docking and molecular dynamics simulations to predict and visualize the binding modes of these compounds within the active sites of their target proteins. researchgate.netesisresearch.orgresearchgate.net This can provide insights into the key interactions that govern binding affinity and selectivity. esisresearch.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects of these modifications on biological activity. researchgate.netnih.gov This helps to build a comprehensive understanding of the relationship between chemical structure and biological function.

In Vitro Mechanistic Assays: Employing a variety of in vitro assays to probe the mechanism of action. For example, investigating whether a compound inhibits a specific enzyme, disrupts a protein-protein interaction, or intercalates with DNA. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials, advanced research tools, and potentially new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers synthesize 6-Bromobenzoxazole-2-methanamine, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : Synthesis typically involves bromination of a benzoxazole precursor using bromine or brominating agents (e.g., NBS) in solvents like acetic acid or chloroform. Catalytic systems, such as palladium complexes (e.g., Pd(PPh₃)₂Cl₂), may enhance regioselectivity . Purification via recrystallization or column chromatography is critical. Yield optimization requires controlled temperature (60–80°C), inert atmosphere (argon/nitrogen), and stoichiometric monitoring of bromine equivalents to avoid over-bromination.

Q. What spectroscopic techniques are essential for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer : Use 1H/13C NMR to confirm the bromine position and amine functionality, HRMS for molecular weight validation, and FT-IR to identify N-H and C-Br stretches. Conflicting data (e.g., ambiguous NOESY correlations) can be resolved by cross-referencing with computational models (DFT calculations) or alternative techniques like X-ray crystallography . For pKa discrepancies, employ potentiometric titration coupled with UV-Vis spectroscopy .

Q. What are the recommended protocols for assessing the compound’s stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Monitor degradation via HPLC-UV at intervals (e.g., 1, 3, 6 months). Use TGA/DSC to assess thermal decomposition thresholds. Store lyophilized samples in amber vials with desiccants to mitigate hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of the bromine substituent in modulating biological activity compared to chloro or methoxy analogs?

- Methodological Answer : Synthesize analogs (e.g., 6-chloro or 6-methoxy derivatives) and compare their bioactivity in enzyme inhibition assays (e.g., IC50 determinations). Use molecular docking to evaluate bromine’s steric/electronic effects on target binding. Statistical analysis (ANOVA) can quantify substituent-specific activity differences. Cross-reference with SAR studies on benzothiazole derivatives for mechanistic insights .

Q. What strategies are effective in addressing contradictory results in enzyme inhibition assays involving this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using positive controls (e.g., known inhibitors) and replicate assays across independent labs. Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Meta-analyses of published data can identify confounding variables (e.g., solvent effects) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations to map electron density profiles and identify reactive sites (e.g., C-Br bond polarization). Simulate reaction pathways with solvents (e.g., DMSO, water) using MD simulations . Validate predictions experimentally via Hammett plots to correlate substituent effects with reaction rates .

Q. What methodological approaches are recommended for analyzing the compound’s potential in organic semiconductor applications?

- Methodological Answer : Characterize charge transport properties using cyclic voltammetry (HOMO/LUMO levels) and field-effect transistor (FET) measurements. Study thin-film morphology via AFM or XRD to correlate crystallinity with conductivity. Compare performance with structurally similar benzothiazole-based semiconductors to isolate bromine’s role in π-π stacking .

Data Contradiction and Reliability

Q. How should researchers reconcile discrepancies between theoretical predictions and experimental results in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). Refine models using explicit solvent simulations or hybrid QM/MM methods. Experimentally, use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions. Publish raw datasets to enable peer-driven error analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.